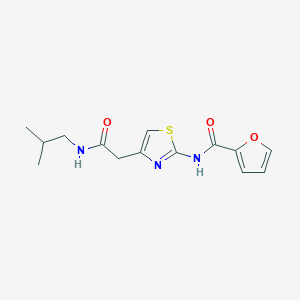
3-Fluoro-1-methylcyclobutan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-1-methylcyclobutan-1-amine hydrochloride is a chemical compound with the CAS Number: 1781122-54-0 . It has a molecular weight of 139.6 . The IUPAC name for this compound is 3-fluoro-1-methylcyclobutan-1-amine hydrochloride .
Molecular Structure Analysis
The Inchi Code for 3-Fluoro-1-methylcyclobutan-1-amine hydrochloride is 1S/C5H10FN.ClH/c1-5(7)2-4(6)3-5;/h4H,2-3,7H2,1H3;1H . This code provides a specific textual representation of the molecule’s structure.It is stored at a temperature of 4 degrees Celsius . The physical form of the compound and its storage temperature are important factors to consider for its handling and storage.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry Applications
Synthesis of an H3 Antagonist : J. Hawkins et al. (2012) developed an efficient and scalable process for the preparation of a fluorocyclobutane-containing H3 antagonist. This process involved a chemoselective addition of a magnesium ate complex and an amine to a 1,4-ketoester, followed by a diastereoselective carbonyl-directed fluorination, showcasing a potential application in medicinal chemistry J. Hawkins, P. Dubé, et al., Organic Process Research & Development, 2012.
Radiopharmaceutical Development
PET Tracer for Tumor Delineation : T. Shoup and M. Goodman (1999) synthesized Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a new tumor-avid amino acid for positron emission tomography (PET), illustrating its role in cancer diagnosis and treatment planning T. Shoup, M. Goodman, Journal of Labelled Compounds and Radiopharmaceuticals, 1999.
Chemical Synthesis and Derivative Studies
Novel Synthesis of Derivatives : G. L. Anderson et al. (1988) reported a convenient and rapid three-step synthesis of 3-fluoro-1-aminoadamantane and its derivatives, demonstrating the versatility of fluoroamine compounds in synthetic chemistry G. L. Anderson, Winifred A. Burks, et al., Synthetic Communications, 1988.
Fluorination Techniques and Cyclobutane Chemistry
Ring-Opening and Expansion Fluorination : Shigekazu Kanemoto et al. (1989) explored the treatment of cyclopropanemethanols with pyridinium poly(hydrogen fluoride), leading to the selective formation of homoallylic fluorides or fluorocyclobutanes. This research highlights the potential for developing novel fluorinated compounds through strategic reactions Shigekazu Kanemoto, M. Shimizu, et al., Bulletin of the Chemical Society of Japan, 1989.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain hazards . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, personal protective equipment, and procedures in case of accidental exposure .
Eigenschaften
IUPAC Name |
3-fluoro-1-methylcyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c1-5(7)2-4(6)3-5;/h4H,2-3,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVIGKLZMRUINP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-1-methylcyclobutan-1-amine hydrochloride | |
CAS RN |
1781122-54-0 |
Source


|
| Record name | 3-fluoro-1-methylcyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-([2,3'-bipyridin]-3-ylmethyl)-2-phenoxypropanamide](/img/structure/B2845341.png)
![N-[(2-methyl-1H-indol-5-yl)methyl]-2-(4-nitrophenyl)acetamide](/img/structure/B2845343.png)

![N-(2,2-diethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2845347.png)
![(Z)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)-5-butyl-3-phenylthiazolidin-4-one](/img/structure/B2845349.png)

![N-[2-(2,4-dinitrophenyl)cyclohexyliden]-N-{[(ethylamino)carbonyl]oxy}amine](/img/structure/B2845352.png)


![5-Hydroxy-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B2845358.png)

![2-(2-furyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine](/img/structure/B2845360.png)
